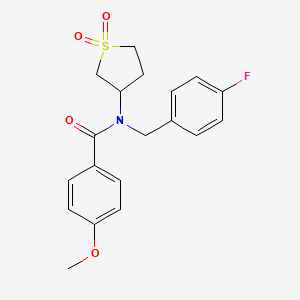![molecular formula C16H15F3N2O4S B4246214 ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate](/img/structure/B4246214.png)
ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate
Overview
Description
Ethyl [4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 2-(trifluoromethyl)aniline, is reacted with chlorosulfonic acid to form 2-(trifluoromethyl)phenylsulfonyl chloride.
Coupling with 4-aminophenylcarbamate: The sulfonyl chloride intermediate is then reacted with 4-aminophenylcarbamate in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl [4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially leading to inhibition or modulation of their activity. The sulfonyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[4-(trifluoromethyl)phenyl]carbamate
- Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Uniqueness
Ethyl [4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]carbamate is unique due to the presence of both the sulfonyl and carbamate groups, which can impart distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-2-25-15(22)20-11-7-9-12(10-8-11)26(23,24)21-14-6-4-3-5-13(14)16(17,18)19/h3-10,21H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJAFYHSMGJYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4246134.png)
![N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4246148.png)
![1-(2-Fluorophenyl)-3-[(4-fluorophenyl)methyl]urea](/img/structure/B4246154.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenoxypropan-2-amine](/img/structure/B4246172.png)

![2-methyl-5-(2-phenoxyethyl)[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one](/img/structure/B4246188.png)

acetyl]amino}benzoate](/img/structure/B4246199.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4246202.png)
![4-[[(4-Ethylphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4246206.png)
![N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4246217.png)
![4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4246222.png)
![N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide](/img/structure/B4246226.png)
